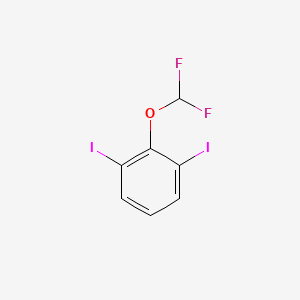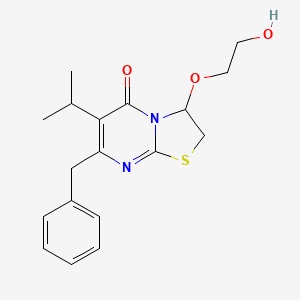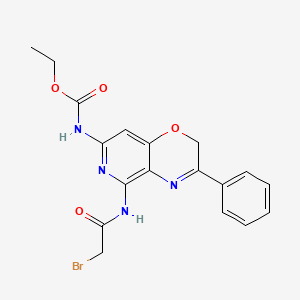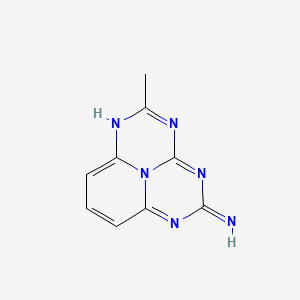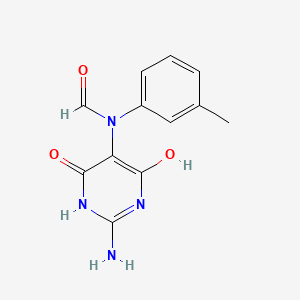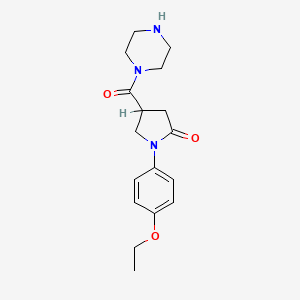
1-((1-(4-Ethoxyphenyl)-5-oxo-3-pyrrolidinyl)carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-148-6, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization processes. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base, such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Maintaining the reaction temperature and pH to optimize the reaction rate.
- Using continuous filtration and recrystallization techniques to purify the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Polymerization: Initiating the polymerization of monomers to form polymers.
Oxidation: Reacting with oxygen to form peroxides.
Reduction: Reacting with reducing agents to form amines.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of monomers such as styrene or acrylonitrile, at elevated temperatures (50-70°C).
Oxidation: Performed in the presence of oxygen or air, often at room temperature.
Reduction: Carried out using reducing agents like sodium borohydride, under mild conditions.
Major Products Formed
Polymerization: Polymers such as polystyrene or polyacrylonitrile.
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Aplicaciones Científicas De Investigación
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers.
Biology: Employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and controlled release formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved include:
Radical Generation: Decomposition of 2,2’-Azobis(2-methylpropionitrile) to form nitrogen gas and two carbon-centered radicals.
Polymerization: The radicals react with monomers to form growing polymer chains, propagating the reaction until termination occurs.
Comparación Con Compuestos Similares
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators, such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, radical generation rates, and specific applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of vinyl monomers.
Potassium Persulfate: Generates sulfate radicals and is often used in aqueous polymerization systems.
Azobisisobutyronitrile (AIBN): Similar to 2,2’-Azobis(2-methylpropionitrile) but with different thermal decomposition properties.
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate radicals at relatively moderate temperatures, making it suitable for a wide range of polymerization processes.
Propiedades
Número CAS |
93778-14-4 |
|---|---|
Fórmula molecular |
C17H23N3O3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O3/c1-2-23-15-5-3-14(4-6-15)20-12-13(11-16(20)21)17(22)19-9-7-18-8-10-19/h3-6,13,18H,2,7-12H2,1H3 |
Clave InChI |
XLMRKHPACLFOLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
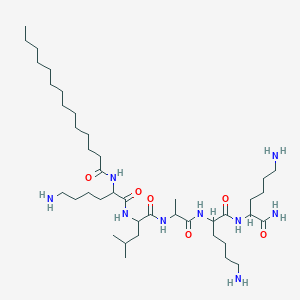


![[(2S,3R,4S,5S)-3-[(3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1R,3R,5R,6S,7S,8R,10S,13S,14S,15R,24R,25R,28R,29S,32S,37S,41R,42R,44S)-6,7,13,14,19,44-hexahydroxy-5-(hydroxymethyl)-19,24,28,29,35,35,42-heptamethyl-17,21-dioxo-2,4,9,11,16,22-hexaoxaoctacyclo[22.20.0.03,8.010,15.025,42.028,41.029,38.032,37]tetratetracont-38-ene-32-carboxylate](/img/structure/B15196553.png)

